![molecular formula C9H8Br2N2 B6293074 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine CAS No. 2413441-15-1](/img/structure/B6293074.png)
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine
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Overview
Description
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 2413441-15-1 . It is a solid substance with a molecular weight of 303.98 . The IUPAC name for this compound is 3,8-dibromo-2,6-dimethylimidazo[1,2-a]pyridine .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine, has been a subject of research due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The InChI code for 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine is 1S/C9H8Br2N2/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine is a solid substance . Its 1H-NMR and 13C-NMR spectra have been reported . The IR spectrum shows peaks at 3443 cm−1 (Aromatic C-H Stretch), 3141 cm−1 (Amide N-H Stretch), 1653 cm−1 (Amide C=O Stretch), and 1607 cm−1 (Amide N-H bending) .Scientific Research Applications
Antituberculosis Agent
Imidazo[1,2-a]pyridine analogues, including 3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Antimicrobial Agent
This compound has shown promising antimicrobial activities . It could be further explored for the development of new antimicrobial drugs.
Anticancer Agent
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine has been associated with anticancer activities . Further research could lead to the development of new cancer therapies.
Anticonvulsant Agent
This compound has also been linked with anticonvulsant activities . It could be a potential candidate for the development of new anticonvulsant drugs.
Anti-inflammatory and Analgesic Agent
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine has shown anti-inflammatory and analgesic activities . This suggests its potential use in the treatment of inflammatory diseases and pain management.
Drug Development
The 3-position of this compound can be functionalized to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to have a wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are generally recognized for their wide range of applications in medicinal chemistry, and their functionalization is considered an efficient strategy for the construction of derivatives .
properties
IUPAC Name |
3,8-dibromo-2,6-dimethylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2/c1-5-3-7(10)9-12-6(2)8(11)13(9)4-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORRCWTXNKDXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2C(=C1)Br)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine |
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